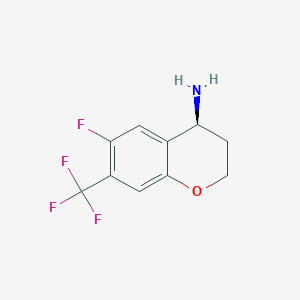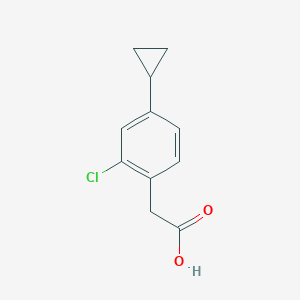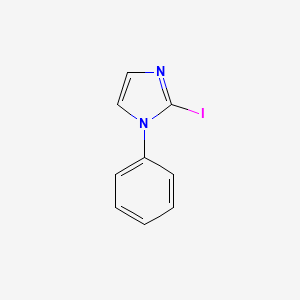
2-Iodo-1-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1-phenyl-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of an iodine atom and a phenyl group attached to the imidazole ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-phenyl-1H-imidazole typically involves the iodination of 1-phenyl-1H-imidazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the imidazole ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-1-phenyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 2-azido-1-phenyl-1H-imidazole or 2-thiocyanato-1-phenyl-1H-imidazole.
Oxidation Products: Imidazole N-oxides.
Coupling Products: Biaryl or alkyne-substituted imidazoles.
Applications De Recherche Scientifique
Chemistry: 2-Iodo-1-phenyl-1H-imidazole is used as a building block in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it valuable for constructing complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring is a common motif in many bioactive molecules, including enzyme inhibitors and receptor antagonists.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Imidazole-based drugs are known for their antifungal, antibacterial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the development of dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Iodo-1-phenyl-1H-imidazole depends on its specific application. In biological systems, the imidazole ring can interact with enzymes or receptors, modulating their activity. The iodine atom may enhance the compound’s binding affinity or alter its electronic properties, influencing its biological activity. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-imidazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-1-phenyl-1H-imidazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-Chloro-1-phenyl-1H-imidazole: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness: 2-Iodo-1-phenyl-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine or chlorine make it particularly useful in certain synthetic applications, such as cross-coupling reactions.
Propriétés
Numéro CAS |
49572-59-0 |
|---|---|
Formule moléculaire |
C9H7IN2 |
Poids moléculaire |
270.07 g/mol |
Nom IUPAC |
2-iodo-1-phenylimidazole |
InChI |
InChI=1S/C9H7IN2/c10-9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
UDESTHSCKVJTAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=CN=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13042336.png)
![[(2R,3R,4R)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B13042345.png)
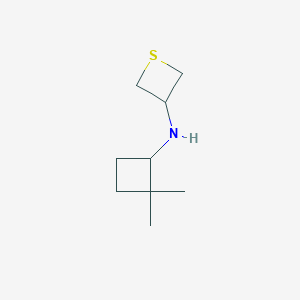
![Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hcl](/img/structure/B13042349.png)
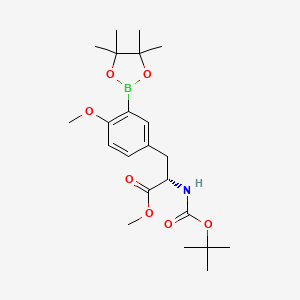
![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid](/img/structure/B13042364.png)
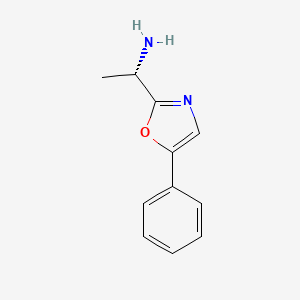

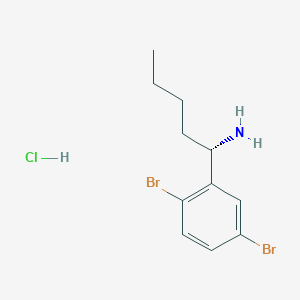
![3-(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13042379.png)
